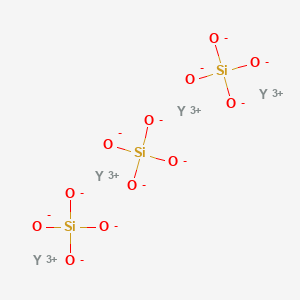
yttrium(3+);trisilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(3+);trisilicate is a compound consisting of yttrium ions (Y³⁺) and trisilicate ions (Si₃O₉⁶⁻). Yttrium is a rare earth element with the atomic number 39, known for its applications in various high-tech fields. Trisilicate is a silicate ion with three silicon atoms. The combination of yttrium and trisilicate forms a compound with unique properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium(3+);trisilicate can be synthesized through various methods, including sol-gel processes, solid-state reactions, and hydrothermal synthesis. One common method involves the reaction of yttrium nitrate with sodium trisilicate under controlled conditions. The reaction typically occurs in an aqueous solution, followed by precipitation and calcination to obtain the final product.
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide (Y₂O₃) with silicon dioxide (SiO₂) and heating the mixture to high temperatures (above 1000°C) to form the desired compound. The process may also involve the use of fluxes to facilitate the reaction and improve the yield.
Chemical Reactions Analysis
Types of Reactions
Yttrium(3+);trisilicate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form yttrium oxide and silicon dioxide.
Reduction: Can be reduced by strong reducing agents to form elemental yttrium and silicon.
Substitution: Reacts with other metal ions to form different metal silicates.
Common Reagents and Conditions
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas or carbon at high temperatures.
Substitution: Typically occurs in aqueous solutions with metal salts.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃) and silicon dioxide (SiO₂).
Reduction: Elemental yttrium (Y) and silicon (Si).
Substitution: Various metal silicates depending on the substituting metal.
Scientific Research Applications
Yttrium(3+);trisilicate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: Employed in bioimaging and as a contrast agent in medical imaging techniques.
Medicine: Utilized in radiotherapy for cancer treatment due to its radioactive isotopes.
Industry: Applied in the production of advanced ceramics, optical fibers, and electronic devices.
Mechanism of Action
The mechanism by which yttrium(3+);trisilicate exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In medical imaging, this compound enhances contrast by interacting with biological tissues and emitting detectable signals. In radiotherapy, the radioactive isotopes of yttrium deliver targeted radiation to cancer cells, causing cellular damage and inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
Yttrium oxide (Y₂O₃): A common yttrium compound used in ceramics and phosphors.
Yttrium aluminum garnet (YAG): Used in lasers and optical applications.
Yttrium nitrate (Y(NO₃)₃): Utilized in various chemical syntheses and as a precursor for other yttrium compounds.
Uniqueness
Yttrium(3+);trisilicate is unique due to its combination of yttrium and trisilicate ions, which imparts specific properties such as high thermal stability and catalytic activity. Its ability to form stable complexes with various reagents makes it valuable in diverse applications, from catalysis to medical imaging.
Properties
CAS No. |
13701-72-9 |
|---|---|
Molecular Formula |
O12Si3Y4 |
Molecular Weight |
631.87 g/mol |
IUPAC Name |
yttrium(3+);trisilicate |
InChI |
InChI=1S/3O4Si.4Y/c3*1-5(2,3)4;;;;/q3*-4;4*+3 |
InChI Key |
YPHUCAYHHKWBSR-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Y+3].[Y+3].[Y+3].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)

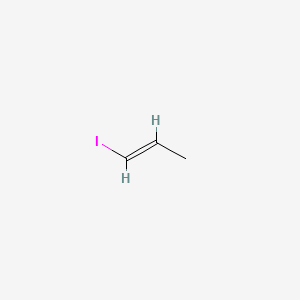

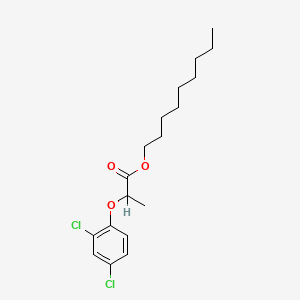
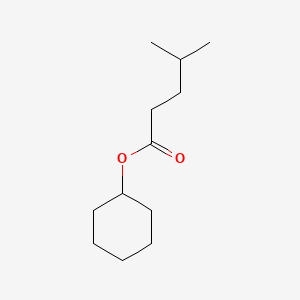

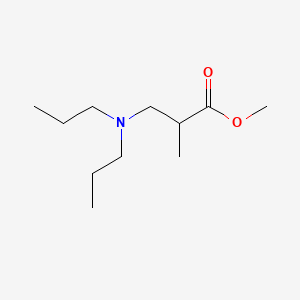

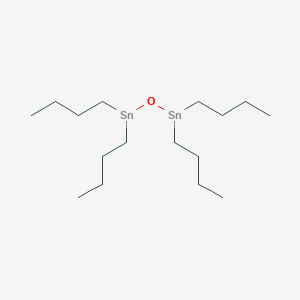
amino}benzoate](/img/structure/B12648503.png)



